3-Chloro-5-methoxyquinoline
Description
Significance of Quinoline (B57606) Scaffold in Chemical Research
Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone of modern chemical research. frontiersin.orgresearchgate.net Structurally, it consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comnoveltyjournals.com This arrangement makes quinoline and its derivatives versatile and privileged scaffolds in medicinal chemistry and materials science. nih.govnih.gov The quinoline nucleus is a fundamental component of numerous natural products, most famously the antimalarial alkaloid quinine, which was originally isolated from the bark of Cinchona trees. rsc.orgrsc.org
In the realm of medicinal chemistry, the quinoline motif is integral to a wide array of therapeutic agents. nih.govorientjchem.org Researchers have extensively incorporated this scaffold into molecules designed to treat a vast spectrum of diseases. nih.gov Consequently, quinoline derivatives have demonstrated significant potential as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. nih.govijresm.comresearchgate.net The development of drugs such as chloroquine (B1663885) (antimalarial) and ciprofloxacin (B1669076) (antibacterial) highlights the therapeutic success of quinoline-based compounds. rsc.orgacs.org The ability to functionalize the quinoline ring at various positions allows chemists to fine-tune the pharmacological properties of these molecules, making it a perpetual and multipurpose tool in drug discovery. frontiersin.orgnih.gov
Beyond medicine, the quinoline scaffold has found applications in materials science and catalysis. numberanalytics.commdpi.com Its unique electronic and structural properties are leveraged in the synthesis of conjugated polymers for optoelectronics, metal-organic frameworks (MOFs) for gas storage, and specialized dyes. numberanalytics.com Furthermore, quinoline derivatives serve as ligands and catalysts in a variety of important chemical reactions, underscoring their broad utility in synthetic chemistry. numberanalytics.comrsc.org
Overview of Substituted Quinoline Derivatives
The chemical utility and biological activity of the basic quinoline structure are dramatically expanded through the introduction of various functional groups, or substituents, onto the ring system. frontiersin.org The process of creating these substituted quinoline derivatives allows for precise modification of the molecule's electronic properties, solubility, reactivity, and spatial configuration. frontiersin.orgorientjchem.org The nature and position of these substituents are critical, playing a significant role in the functionality and target specificity of the resulting compounds. frontiersin.orgresearchgate.net
Common synthetic strategies to achieve this functionalization include electrophilic substitution reactions, which typically occur at positions 5 and 8, and nucleophilic substitution reactions. pharmaguideline.com Modern methods, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), have further expanded the toolbox for creating complex quinoline derivatives. numberanalytics.comresearchgate.net
Substituents can range from simple halogen atoms (e.g., chloro, bromo) and alkoxy groups (e.g., methoxy) to more complex side chains. frontiersin.orgrsc.org Halogens, for instance, can alter the electronic landscape of the ring and serve as crucial handles for subsequent chemical transformations. nih.gov An alkoxy group, such as a methoxy (B1213986) group, can act as an electron-donating group, influencing the molecule's reactivity and biological interactions. rsc.org The strategic placement of these and other groups is a key aspect of rational drug design and the synthesis of novel materials. frontiersin.orgresearchgate.net For example, research has shown that introducing an alkoxy group at position-7 and an alkylamino side chain at position-4 of the quinoline nucleus can enhance antiproliferative activity. frontiersin.org
Contextualization of 3-Chloro-5-methoxyquinoline (B6247270) as a Research Target
Within the vast family of substituted quinolines, this compound emerges as a specific and valuable compound for targeted chemical synthesis. It is primarily regarded as a research chemical and a synthetic intermediate or building block used in the creation of more complex molecules. sigmaaldrich.com Its structure is defined by two key functional groups positioned on the quinoline core: a chlorine atom at the 3-position and a methoxy group at the 5-position.
The utility of this compound as a research target stems from the distinct chemical reactivity of its substituents. The chlorine atom at the 3-position is particularly significant. Halogenated quinolines are of special interest because the halogen can be crucial for bioactivity and provides a direct pathway for further structural elaboration. nih.gov The chloro group can participate in various chemical reactions, including nucleophilic substitution, allowing it to be replaced by other functional groups like amines or thiols. It also serves as an effective handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-nitrogen bonds.
Simultaneously, the methoxy group at the 5-position influences the electronic properties of the bicyclic system. This group can affect the reactivity of the quinoline ring and can itself be a site for chemical modification, such as demethylation to a hydroxyl group, which would present another avenue for functionalization. The presence of these two different functional groups provides chemists with orthogonal handles for stepwise, controlled synthesis, making this compound a targeted precursor for constructing elaborate molecular architectures.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2411257-58-2 | sigmaaldrich.com |
| Molecular Formula | C₁₀H₈ClNO | sigmaaldrich.com |
| Molecular Weight | 193.63 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Quinine |
| Quinoline |
| Chloroquine |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
3-chloro-5-methoxyquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,1H3 |
InChI Key |
DIFBGMJWKXEZMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=N2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 3 Chloro 5 Methoxyquinoline
Halogen Atom Reactivity (Chlorine at C-3)
The chlorine atom at the C-3 position of the quinoline (B57606) ring is a key handle for introducing molecular diversity through various substitution and coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aryl halides. In the quinoline system, the pyridine (B92270) ring is electron-deficient, which facilitates SNAr reactions, particularly at the C-2 and C-4 positions (ortho and para to the ring nitrogen). These positions are electronically activated, and the intermediate Meisenheimer complex is stabilized by the nitrogen atom. nih.gov
The C-3 position, being meta to the nitrogen, is significantly less activated towards traditional SNAr. Reaction at this site is generally sluggish and requires harsh conditions, if it proceeds at all, because the negative charge of the intermediate cannot be effectively delocalized onto the electronegative nitrogen atom. While reactions with potent nucleophiles under forcing conditions might lead to substitution, this pathway is less common compared to reactions at the C-2 and C-4 positions. nih.gov
Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for functionalizing the C-3 chloro position, overcoming the inherent low reactivity of this site in SNAr.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. fishersci.co.ukharvard.edu It is widely used in synthetic chemistry due to its mild reaction conditions and tolerance of various functional groups. fishersci.co.uk For an aryl chloride like 3-Chloro-5-methoxyquinoline (B6247270), the reaction typically requires a palladium(0) catalyst, which is generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand, and a base. harvard.edu The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as XPhos and SPhos being particularly effective for the activation of the relatively inert C-Cl bond. nih.gov
| Component | Examples | Purpose |
|---|---|---|
| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Catalyst precursor |
| Ligand | XPhos, SPhos, P(t-Bu)3 | Facilitates oxidative addition and stabilizes the catalyst |
| Base | K3PO4, K2CO3, Cs2CO3 | Activates the boronic acid partner |
| Solvent | Dioxane/H2O, Toluene, DMF | Dissolves reactants and facilitates the reaction |
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling aryl halides with amines in the presence of a palladium catalyst. wikipedia.orgjk-sci.com This method has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.com Similar to the Suzuki coupling, the use of specialized, bulky phosphine ligands is often necessary to achieve high yields, especially with less reactive aryl chlorides. jk-sci.comlibretexts.org
| Component | Examples | Purpose |
|---|---|---|
| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Catalyst precursor |
| Ligand | BINAP, DPPF, Xantphos, BrettPhos | Enhances catalyst activity and stability |
| Base | NaOt-Bu, LiHMDS, K3PO4, Cs2CO3 | Deprotonates the amine for coordination to palladium |
| Solvent | Toluene, Dioxane, THF | Reaction medium |
Methoxy (B1213986) Group Reactivity (at C-5)
The methoxy group at the C-5 position offers another avenue for functionalization, primarily through cleavage to the corresponding phenol (B47542) or by influencing electrophilic substitution on the benzenoid ring.
The cleavage of aryl methyl ethers to form phenols is a common transformation in organic synthesis. This reaction can be achieved using various reagents, typically strong protic acids or Lewis acids. researchgate.net The choice of reagent can be crucial for achieving selectivity, especially in complex molecules. researchgate.net For 5-methoxyquinoline (B23529) derivatives, common demethylating agents include boron tribromide (BBr₃) and strong acids like hydrobromic acid (HBr). osi.lvnih.gov
The reaction with HBr proceeds via protonation of the ether oxygen, followed by an SN2 attack of the bromide ion on the methyl group. nih.gov BBr₃, a powerful Lewis acid, coordinates to the ether oxygen, weakening the C-O bond and facilitating cleavage. osi.lv
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron Tribromide (BBr3) | CH2Cl2, often at low temperatures (e.g., -40 °C to 0 °C) | Highly effective but sensitive to moisture. osi.lvnih.gov |
| Hydrobromic Acid (HBr) | Aqueous solution (e.g., 48%), reflux | Strong acid conditions, may not be suitable for acid-sensitive substrates. osi.lvnih.gov |
| Iodocyclohexane/DMF | Reflux | A milder alternative for specific substrates. researchgate.net |
The resulting 5-hydroxyquinoline (B119867) derivative can then be used in further reactions, such as O-alkylation or conversion to a triflate for cross-coupling.
In electrophilic aromatic substitution (EAS) reactions like nitration or halogenation, the substituents on the quinoline ring dictate the position of the incoming electrophile. organicchemistrytutor.comijrar.org Under the strong acidic conditions typically used for EAS, the quinoline nitrogen is protonated, forming a quinolinium ion. This positively charged species strongly deactivates the pyridine ring towards electrophilic attack. stackexchange.com Consequently, substitution occurs preferentially on the benzenoid ring. stackexchange.com
The 5-methoxy group is a strong activating group and an ortho, para-director. ijrar.org Therefore, it will direct incoming electrophiles to the C-6 (ortho) and C-8 (para) positions. The C-3 chloro group is a deactivating group but also an ortho, para-director; however, its influence on the distant benzenoid ring is minimal compared to the powerful activating effect of the C-5 methoxy group. Thus, nitration (using HNO₃/H₂SO₄) or halogenation of this compound is expected to yield a mixture of 6- and 8-substituted products. stackexchange.com
Directed C-H Activation and Functionalization
Direct C-H activation has emerged as a powerful tool for molecular functionalization, offering a more atom- and step-economical approach than traditional cross-coupling methods. nih.govrsc.org In quinoline systems, the regioselectivity of C-H activation is often controlled by a directing group that coordinates to a transition metal catalyst, bringing it into proximity with a specific C-H bond. mdpi.comnih.gov
The nitrogen atom of the quinoline ring itself can act as an endogenous directing group, typically facilitating C-H activation at the C-8 position via the formation of a stable five-membered palladacycle. mdpi.com Functionalization at the C-2 position is also common due to the electronic properties of the pyridine ring. nih.gov
For this compound, C-H functionalization could potentially be directed to several positions:
C-8 Position: The intrinsic directing ability of the ring nitrogen could be exploited to functionalize the C-8 position.
Other Positions (e.g., C-4, C-6): To target other C-H bonds, an external directing group would likely be necessary. For instance, the installation of a directing group at the C-8 position, such as an amino group, has been used to direct functionalization to other sites. acs.org A 5-methoxy-8-aminoquinoline moiety has been specifically developed as a directing group to facilitate certain transformations. acs.org By analogy, attaching a suitable directing group to the this compound core could enable regioselective C-H activation at previously inaccessible positions on either the pyridine or benzenoid ring.
Regioselective Functionalization at Adjacent Positions (e.g., C-2, C-4)
The pyridine ring of the quinoline nucleus is activated towards nucleophilic attack and metalation at the C-2 and C-4 positions, a consequence of the nitrogen atom's electron-withdrawing influence. The presence of a chloro group at the 3-position further modifies the electronic landscape, influencing the regioselectivity of functionalization at the adjacent C-2 and C-4 positions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of haloquinolines. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination can be employed to introduce new carbon-carbon and carbon-nitrogen bonds at the C-3 position by substitution of the chloro group. However, functionalization at the C-2 and C-4 positions often proceeds via different mechanisms, such as directed metalation or C-H activation.
While specific examples for this compound are not extensively documented in readily available literature, the general principles of quinoline chemistry suggest that functionalization at C-2 and C-4 is feasible. For instance, directed ortho-metalation (DoM) is a strategy where a directing group guides the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca In the case of 5-methoxyquinoline, the methoxy group can direct lithiation to the C-6 position. However, the nitrogen atom within the quinoline ring itself can act as a directing group, facilitating metalation at the C-2 and C-8 positions. The presence of the chloro group at C-3 would sterically and electronically influence the accessibility of the C-2 and C-4 positions to incoming reagents.
Below is a hypothetical data table illustrating potential palladium-catalyzed cross-coupling reactions at the C-2 and C-4 positions, based on general quinoline reactivity.
| Reaction Type | Reagents and Conditions | Position of Functionalization | Product Structure (Hypothetical) |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | C-2/C-4 | Aryl-substituted this compound |
| Heck Reaction | Alkene, Pd catalyst, base | C-2/C-4 | Alkenyl-substituted this compound |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-2/C-4 | Amino-substituted this compound |
Remote C-H Functionalization (e.g., C-6, C-7)
Remote C-H functionalization refers to the selective activation and transformation of C-H bonds that are not adjacent to a directing group. In the context of this compound, this would involve targeting the C-6 and C-7 positions on the benzene (B151609) ring. Achieving regioselectivity at these distal positions is a significant challenge in organic synthesis. nih.gov
The methoxy group at the C-5 position is an ortho-para directing group in electrophilic aromatic substitution. However, transition metal-catalyzed C-H activation often follows different selectivity rules, guided by factors such as chelation assistance and the electronic and steric properties of the substrate and catalyst. For quinoline derivatives, C-H functionalization has been reported at various positions, with the regioselectivity being highly dependent on the reaction conditions and the directing group employed. nih.gov
While specific protocols for the remote C-H functionalization of this compound at C-6 and C-7 are not prominently described, methodologies developed for other substituted quinolines could potentially be adapted. These methods often involve the use of a directing group that positions a metal catalyst in proximity to the target C-H bond.
The following table outlines potential strategies for remote C-H functionalization based on established methods for quinoline systems.
| Functionalization Strategy | Catalyst and Reagents | Target Position | Potential Product |
| Directed C-H Arylation | Ru(II) or Rh(III) catalyst, Arylboronic acid | C-6/C-7 | Arylated this compound |
| C-H Alkenylation | Rh(III) catalyst, Alkene | C-6/C-7 | Alkenylated this compound |
Cyclization and Annulation Reactions to Form Fused Systems
The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the functionalization of the quinoline core followed by an intramolecular cyclization event. The chloro group at C-3 and the methoxy group at C-5 can both play a role in these transformations, either as a reactive handle or as a modulating group influencing the reactivity of other positions.
For example, a common strategy involves the introduction of a suitable functional group at the C-2 or C-4 position that can then undergo cyclization with a substituent at the C-3 position or with the quinoline nitrogen. Annulation reactions, where a new ring is fused onto the existing quinoline framework, can also be envisioned.
While specific examples starting from this compound are scarce, the synthesis of fused systems like furo[3,2-c]quinolines and thieno[3,2-c]quinolines from appropriately substituted quinolines has been reported. These syntheses often proceed through intramolecular cyclization of a precursor bearing a nucleophilic group that can attack an electrophilic center on the quinoline ring.
A hypothetical reaction scheme leading to a fused system is presented below:
| Fused System | Precursor (Hypothetical) | Reaction Type |
| Furo[3,2-c]quinoline derivative | 3-(2-hydroxyethoxy)-5-methoxyquinoline | Intramolecular Williamson ether synthesis |
| Thieno[3,2-c]quinoline derivative | 3-(2-mercaptoethylamino)-5-methoxyquinoline | Intramolecular nucleophilic substitution |
Oxidation and Reduction Pathways
The quinoline ring system can undergo both oxidation and reduction reactions, depending on the reagents and conditions employed. The presence of the chloro and methoxy substituents on the this compound molecule will influence the outcome of these transformations.
Oxidation: The nitrogen atom in the quinoline ring can be oxidized to an N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA). nih.gov The resulting this compound N-oxide would exhibit altered reactivity, particularly at the C-2 and C-4 positions, making them more susceptible to nucleophilic attack. The benzene ring is generally resistant to oxidation under mild conditions, but harsh oxidizing agents like potassium permanganate (B83412) can lead to ring cleavage. firsthope.co.in
Reduction: The pyridine ring of the quinoline system is more readily reduced than the benzene ring. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel can lead to the selective reduction of the pyridine ring to afford a tetrahydroquinoline derivative. firsthope.co.in Under more forcing conditions, the benzene ring can also be reduced. The chloro group at the C-3 position may be susceptible to hydrogenolysis (cleavage of the C-Cl bond) during catalytic hydrogenation, depending on the catalyst and reaction conditions.
The following table summarizes the expected outcomes of oxidation and reduction reactions on this compound.
| Reaction Type | Reagents and Conditions | Expected Major Product |
| N-Oxidation | m-CPBA | This compound N-oxide |
| Catalytic Hydrogenation (mild) | H₂, Pd/C | 3-Chloro-5-methoxy-1,2,3,4-tetrahydroquinoline |
| Catalytic Hydrogenation (forcing) | H₂, PtO₂, high pressure | 3-Chloro-5-methoxydecahydroquinoline |
| Dechlorinative Hydrogenation | H₂, Pd/C, base | 5-Methoxyquinoline |
Structural Modifications and Derivative Synthesis from 3 Chloro 5 Methoxyquinoline
Alkylation and Arylation of the Quinoline (B57606) Nucleus
The introduction of alkyl and aryl groups onto the quinoline ring is a fundamental strategy for creating structural diversity and fine-tuning the properties of the resulting molecules. Palladium-catalyzed cross-coupling reactions are powerful tools for achieving these transformations.
The chloro-substituent at the 3-position of 3-Chloro-5-methoxyquinoline (B6247270) is amenable to various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for forming carbon-carbon bonds. organic-chemistry.orgbeilstein-journals.orgnih.govtcichemicals.com This reaction could be employed to introduce a wide range of aryl and heteroaryl substituents at the 3-position of the quinoline core.
Similarly, the Heck reaction, which involves the coupling of an unsaturated halide with an alkene, provides a route to vinyl-substituted quinolines. organic-chemistry.orgnih.govyoutube.comwikipedia.orgresearchgate.net These vinylated products can serve as versatile intermediates for further functionalization. While direct examples of alkylation of this compound using organometallic reagents were not found in the initial search, cross-coupling reactions with organozinc or Grignard reagents in the presence of a suitable catalyst are common methods for C-C bond formation. researchgate.net
Side Chain Elaboration and Diversification
Modification of existing side chains or the introduction of new functionalized side chains on the quinoline nucleus is a key strategy for developing new derivatives. The methoxy (B1213986) group at the 5-position and any substituents introduced at the 3-position of this compound can be subjected to further chemical transformations.
For instance, methoxy groups on aromatic rings can sometimes be demethylated to provide a hydroxyl group, which can then be used as a handle for further functionalization, such as etherification or esterification. The reactivity of the quinoline ring itself allows for various modifications, including electrophilic or radical substitution at certain positions. nih.gov While specific examples of side chain elaboration starting directly from this compound are not detailed in the provided search results, the general principles of functional group interconversion and modification are applicable.
Synthesis of Polyfunctionalized Quinoline Systems
The development of synthetic routes to quinolines bearing multiple functional groups is of significant interest for creating complex molecular architectures. Starting from this compound, a variety of synthetic strategies can be envisioned to introduce additional functional groups.
For example, after an initial cross-coupling reaction at the 3-position, further functionalization of the newly introduced substituent can be performed. Alternatively, reactions targeting other positions on the quinoline ring can be explored. The synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides using the Vilsmeier-Haack reaction provides a versatile intermediate where both the chloro and aldehyde groups can be independently manipulated to build polyfunctionalized systems. rsc.org Oxidative annulation strategies have also emerged as powerful methods for the synthesis of substituted quinolines. mdpi.com The synthesis of new quinoline hybrids often involves the functionalization of methylquinolines via oxidative C(sp³)–H functionalization processes. researchgate.net These general approaches highlight the potential for transforming this compound into a diverse array of polyfunctionalized derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H (proton) and ¹³C NMR spectra provide fundamental information regarding the number and electronic environment of hydrogen and carbon atoms, respectively. Based on the structure of 3-Chloro-5-methoxyquinoline (B6247270), a distinct set of signals is expected in both spectra.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show five signals corresponding to the five protons on the quinoline (B57606) ring system, in addition to a signal for the methoxy (B1213986) group protons. The expected chemical shifts (δ) are influenced by the electronegativity of the adjacent atoms (Cl, N, O) and anisotropic effects from the aromatic rings. Aromatic protons in quinoline derivatives typically resonate between δ 7.0 and 9.0 ppm mdpi.comresearchgate.net. The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, likely in the δ 3.9-4.2 ppm region mdpi.comnih.gov.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals, one for each of the ten carbon atoms in the this compound molecule, as there are no elements of symmetry that would make any carbons chemically equivalent. The chemical shifts for carbons in quinoline systems are spread over a wide range. The carbon of the methoxy group is expected around δ 55-57 ppm mdpi.comnih.gov. Carbons bonded to the electronegative chlorine and nitrogen atoms, as well as the oxygen of the methoxy group, will have their chemical shifts significantly influenced. Aromatic and heteroaromatic carbons generally appear in the range of δ 100-160 ppm mdpi.comnih.gov.
Below is a table summarizing the expected NMR data for this compound.
| Expected ¹H NMR Data | Expected ¹³C NMR Data | |||
|---|---|---|---|---|
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| H2 | ~8.5 - 8.8 | Singlet (s) or Doublet (d) | C2 | ~148 - 152 |
| H4 | ~8.0 - 8.3 | Singlet (s) or Doublet (d) | C3 | ~125 - 130 |
| H6 | ~7.0 - 7.3 | Doublet (d) | C4 | ~140 - 145 |
| H7 | ~7.5 - 7.8 | Triplet (t) | C4a | ~128 - 132 |
| H8 | ~7.3 - 7.6 | Doublet (d) | C5 | ~155 - 158 |
| -OCH₃ | ~3.9 - 4.2 | Singlet (s) | C6 | ~105 - 110 |
| C7 | ~130 - 134 | |||
| C8 | ~118 - 122 | |||
| C8a | ~147 - 150 | |||
| -OCH₃ | ~55 - 57 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
To unambiguously assign the ¹H and ¹³C signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the carbocyclic ring (H6, H7, and H8), allowing for their sequential assignment. No correlations would be expected for the isolated protons H2 and H4, or the methoxy singlet.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton-carbon pairs (¹J-coupling). This allows each proton signal to be directly mapped to the carbon signal it is attached to. For example, the singlet of the methoxy protons would correlate with the methoxy carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away (²J and ³J-coupling). HMBC is critical for piecing together the molecular skeleton. Key expected correlations for this compound would include:
The methoxy protons showing a correlation to the C5 carbon, confirming the position of the methoxy group.
Proton H4 showing a correlation to C3 (the carbon bearing the chlorine), C5, and C8a.
Proton H2 showing correlations to C3 and C4.
Proton H8 showing a correlation to C5 and C6.
These combined 2D NMR experiments provide a comprehensive and definitive map of the molecular structure, confirming the precise placement of the chloro and methoxy substituents on the quinoline framework.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, characteristic absorption bands are expected for the aromatic system, the C-O ether linkage, and the C-Cl bond.
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region scialert.netirphouse.com.
C=C and C=N Stretching: Strong to medium intensity bands corresponding to the quinoline ring skeletal vibrations are expected in the 1450-1625 cm⁻¹ region scialert.netmdpi.com.
C-O Stretching: A strong, characteristic band for the aryl-alkyl ether (Ar-O-CH₃) is expected. The asymmetric stretching should appear in the 1230-1275 cm⁻¹ range, and the symmetric stretching in the 1020-1075 cm⁻¹ range.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic protons and the methoxy group's protons occur in the fingerprint region (below 1400 cm⁻¹).
C-Cl Stretching: A medium to strong band for the C-Cl stretch is anticipated in the 700-850 cm⁻¹ region.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. Vibrational modes that result in a change in polarizability are Raman-active. Non-polar bonds and symmetric vibrations often produce strong Raman signals.
Aromatic Ring Vibrations: The symmetric "ring-breathing" vibration of the quinoline nucleus, often weak in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum around 990-1010 cm⁻¹ scialert.net. Other C=C stretching vibrations in the 1500-1620 cm⁻¹ region are also prominent scialert.netnih.gov.
C-Cl Vibration: The C-Cl stretching vibration is also observable in the Raman spectrum, typically in the same 700-850 cm⁻¹ region as in the IR spectrum.
Methoxy Group Vibrations: C-H stretching and bending modes of the methoxy group are also Raman-active scialert.net.
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|---|
| Aromatic C-H Stretch | 3010 - 3100 | 3010 - 3100 | Quinoline Ring |
| C=C / C=N Stretch | 1450 - 1625 | 1450 - 1625 | Quinoline Ring |
| Asymmetric C-O-C Stretch | 1230 - 1275 | 1230 - 1275 | Aryl-alkyl ether |
| Symmetric C-O-C Stretch | 1020 - 1075 | 1020 - 1075 | Aryl-alkyl ether |
| C-Cl Stretch | 700 - 850 | 700 - 850 | Aryl chloride |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.
For this compound (C₁₀H₈ClNO), the nominal molecular weight is 193 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum should exhibit a molecular ion cluster with a peak at m/z 193 (for the ³⁵Cl isotope) and another peak at m/z 195 (for the ³⁷Cl isotope), with the M+2 peak having approximately one-third the intensity of the M⁺ peak.
Common fragmentation pathways for methoxyquinolines often involve the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to form a stable radical cation (M-15). This can be followed by the loss of carbon monoxide (CO, 28 Da). Another potential fragmentation is the loss of the entire methoxy group or the chlorine atom.
| m/z Value | Proposed Ion Identity | Associated Loss |
|---|---|---|
| 195 | [M+2]⁺• (Isotope Peak) | - |
| 193 | [M]⁺• (Molecular Ion) | - |
| 178 | [M - CH₃]⁺ | Methyl radical (•CH₃) |
| 158 | [M - Cl]⁺ | Chlorine radical (•Cl) |
| 150 | [M - CH₃ - CO]⁺• | Methyl radical and Carbon Monoxide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Generally, the UV-Vis spectra of quinoline derivatives exhibit complex band structures arising from π → π* transitions within the aromatic system. The position and intensity of these bands are influenced by the nature and position of substituents on the quinoline ring. For instance, electron-donating groups like a methoxy group and electron-withdrawing groups like chlorine can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity. However, without experimental data for this compound, a precise description of its electronic transitions and the creation of a data table are not possible.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
A comprehensive search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction (XRD) analysis of this compound. Consequently, detailed information regarding its crystal structure, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, remains undetermined.
Single-crystal XRD is a definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice of this compound. The absence of such a study in the public domain means that a data table summarizing its crystallographic parameters cannot be compiled.
Computational and Theoretical Investigations
Vibrational Frequency Calculations and Assignments
Vibrational frequency analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. Typically, these calculations are performed using DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)).
Theoretical calculations often yield harmonic frequencies that are higher than the experimental values due to the neglect of anharmonicity. nih.gov Therefore, the calculated frequencies are commonly scaled by an empirical factor to improve agreement with experimental data. nih.gov The Potential Energy Distribution (PED) is also calculated to provide a detailed assignment of each vibrational mode. researchgate.net
For instance, a study on 6-chloroquinoline (B1265530) utilized the B3LYP/6-311++G(d,p) level of theory to calculate its vibrational spectrum. The C-H stretching vibrations were calculated in the range of 3010–3072 cm⁻¹. dergipark.org.tr The C-Cl stretching mode is typically observed in the 760-505 cm⁻¹ region. dergipark.org.tr In another study on 2-chloroquinoline-3-carboxaldehyde, the vibrational frequencies were also calculated using the B3LYP/6–311++G(d,p) basis set and scaled by a factor of 0.961. nih.gov For 3-chloro-5-methoxyphenol, a related compound, aromatic C-H stretching vibrations were predicted between 3100-3000 cm⁻¹. ijrte.org
A representative table of calculated vibrational frequencies for a related compound, 2-chloroquinoline-3-carboxaldehyde, illustrates the type of data generated in such studies.
Table 1: Selected Calculated Vibrational Frequencies for 2-Chloroquinoline-3-carboxaldehyde Data sourced from a study using the B3LYP/6–311++G(d,p) basis set.
| Assignment | Calculated Frequency (cm⁻¹) |
|---|---|
| C-H Stretch | 3078 |
| C-H Stretch | 3067 |
| C-H Stretch | 3052 |
Conformational Analysis and Stability Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This analysis helps to identify the most stable conformation, which is crucial for understanding the molecule's physical properties and biological activity.
Computational methods, particularly DFT, are used to optimize the geometry of different possible conformers and calculate their relative energies. For quinoline (B57606) derivatives, which have a rigid bicyclic core, conformational flexibility is primarily associated with its substituents. In the case of 3-Chloro-5-methoxyquinoline (B6247270), this would involve the orientation of the methoxy (B1213986) group relative to the quinoline ring.
While specific conformational studies on this compound were not found, research on other substituted quinolines demonstrates the approach. For example, a study on 3-benzyl-6-bromo-2-chloroquinoline (B1442986) used DFT calculations to optimize the molecular structure, and the results were found to be consistent with the crystal structure determined by single-crystal X-ray diffraction. tandfonline.com Similarly, a study on 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one revealed a distorted chair conformation through both experimental X-ray diffraction and DFT calculations. researchgate.net These studies underscore the reliability of computational methods in determining the stable conformations of complex molecules. The analysis typically involves comparing the energies of different rotamers to find the global minimum on the potential energy surface.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational chemistry is widely used for the prediction of various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnih.gov These calculations provide theoretical chemical shifts that can be correlated with experimental data. For example, in a study of 4-chloro-8-methoxyquinoline-2(1H)-one, ¹H and ¹³C NMR spectra were calculated using the GIAO method. researchgate.net
IR Spectra: As discussed in Section 6.3, vibrational frequency calculations provide a theoretical IR spectrum. The calculated frequencies and their corresponding intensities can be used to generate a simulated spectrum that can be compared with experimental FT-IR data. nih.gov
UV-Vis Spectra: The prediction of electronic transitions, which are observed in UV-Vis spectroscopy, is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the prediction of absorption maxima (λmax). Studies on 6-chloroquinoline have employed TD-DFT to simulate the UV-Vis spectrum. dergipark.org.tr
The tables below show representative predicted spectroscopic data for related quinoline compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Chloroquinoline Data from a study using the GIAO method.
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H2 | 8.82 | C2 | 150.9 |
| H3 | 7.42 | C3 | 121.9 |
| H4 | 8.08 | C4 | 136.2 |
| H5 | 7.99 | C5 | 128.8 |
| H7 | 7.62 | C6 | 132.8 |
Table 3: Predicted UV-Vis Absorption Wavelengths for 6-Chloroquinoline Data from a study using TD-DFT.
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|
| 3.99 | 310.6 | 0.032 |
| 4.34 | 285.6 | 0.115 |
Mechanistic Studies of Chemical Reactions
Computational mechanistic studies investigate the pathways of chemical reactions, including the structures of transition states and intermediates. These studies provide insights into reaction barriers and kinetics, helping to explain reaction outcomes and optimize conditions. DFT is a primary tool for mapping the potential energy surface of a reaction.
No mechanistic studies specifically involving this compound were identified in the available literature. However, research on related compounds illustrates the application of these methods. For example, a study on the reaction of 3-chloroquinoline-2,4-diones with ethanolamine (B43304) investigated the molecular rearrangement of the reaction products, discussing the reaction mechanism and stereochemistry. researchgate.net Such studies typically involve locating transition state structures and calculating activation energies to elucidate the most favorable reaction pathway. These computational approaches could be applied to understand the reactivity of the chloro and methoxy substituents on the this compound ring in various chemical transformations.
Structure Activity Relationship Sar Studies at the Molecular Level
Influence of Chlorine Substitution at C-3 on Molecular Interactions
The presence of a chlorine atom at the C-3 position of the quinoline (B57606) ring plays a critical role in directing intermolecular interactions, which are fundamental to the formation of supramolecular assemblies in the solid state. Halogen atoms, particularly chlorine, can participate in specific, directional non-covalent interactions known as halogen bonds, as well as other contacts like C–H···Cl hydrogen bonds.
The geometry of these interactions is crucial. Chlorine-involved contacts are often classified into two main types:
Type I: This geometry is symmetrical (C–Cl···Cl–C), with the two C–Cl···Cl angles being equal.
Type II: This is a bent or L-shaped geometry, where one C–Cl···Cl angle is near 180° (making the chlorine a halogen bond donor) and the other is near 90° (the chlorine acts as a halogen bond acceptor).
Role of Methoxy (B1213986) Group at C-5 in Structural Modulators
The methoxy group at the C-5 position is a key structural feature that significantly influences the molecule's properties. Research on various quinoline derivatives has consistently highlighted the importance of methoxy substituents in modulating activity and molecular interactions.
In a series of synthesized quinoline derivatives, the presence and position of methoxy groups were found to be critical for their inhibitory potency. nih.gov Specifically, structure-activity relationship (SAR) studies indicated that a methoxy group at the 5-position might be more important for potency than single or double substitutions at other positions. nih.govoup.com This suggests that the C-5 methoxy group is not merely a passive substituent but an active participant in molecular interactions.
The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial contacts that can anchor the molecule in a specific orientation relative to another molecule. This role as an attachment point is analogous to how methoxy groups on other aromatic structures contribute to binding strength. rsc.org In the context of non-biological molecular recognition, the methoxy oxygen can also serve as a halogen bond acceptor. nih.gov Therefore, the C-5 methoxy group acts as a critical structural modulator by influencing the electronic landscape of the quinoline ring and providing a key site for directional intermolecular interactions.
Impact of Substituents at Other Quinoline Positions on Chemical Reactivity
The introduction of additional substituents can significantly alter this inherent reactivity through electronic and steric effects.
Electronic Effects : Electron-donating groups (EDGs) like alkoxy or amino groups increase the electron density of the ring, generally activating it towards electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano groups deactivate the ring towards electrophiles but can facilitate nucleophilic substitution. For example, studies on the synthesis of quinolines have shown that substrates with strong electron-withdrawing groups may fail to undergo cyclization, whereas those with electron-donating groups produce good yields. nih.gov
Steric Effects : Bulky substituents can hinder the approach of reagents to adjacent positions, thereby directing reactions to less sterically crowded sites.
Photochemical Properties : The nature of substituents dramatically affects photochemical and photophysical properties. Swapping a bromine for a nitro or cyano group at the 8-position of a 7-hydroxyquinoline was shown to significantly alter its quantum efficiency for photoreactions. nih.gov
The interplay of these effects allows for fine-tuning the chemical reactivity of the quinoline scaffold.
Positional Isomerism and Regioselectivity in Chemical Transformations
Positional isomerism refers to compounds with the same molecular formula but differing in the position of a substituent on the carbon skeleton. nih.gov For a molecule like 3-Chloro-5-methoxyquinoline (B6247270), isomers would include 2-Chloro-5-methoxyquinoline, 4-Chloro-8-methoxyquinoline, etc. The specific placement of the chloro and methoxy groups is a result of, and dictates the outcome of, chemical transformations through regioselectivity.
Regioselectivity is the preference for a chemical reaction to occur at one position over another. In quinoline chemistry, this is a critical consideration.
In Quinoline Synthesis : The final substitution pattern is often determined during the ring-forming reaction. For instance, in photocyclisation reactions to form quinolines, the substituent on the starting material dictates the product's regiochemistry. Ortho-substituted precursors yield 8-substituted quinolines, para-substituents lead to 6-substituted products, and meta-substituents can result in either 5- or 7-substituted quinolines depending on the electronic nature of the group. colostate.edu
In Quinoline Functionalization : Post-synthesis modification of the quinoline ring is also highly regioselective. As mentioned, electrophilic attack favors the C-5 and C-8 positions due to the greater stability of the resulting cationic intermediate, which avoids disrupting the aromaticity of the pyridine (B92270) ring. bendola.com Conversely, nucleophilic attack is directed to the C-2 and C-4 positions. Advanced methods, such as directed magnesiation using specific reagents, allow for highly controlled and sequential functionalization at positions that are not typically reactive, achieving regioselective transformations at C-3, C-4, and C-8. scirp.org Ligand-controlled reactions can also provide divergent regioselectivity, for example, achieving either 1,2- or 1,4-hydroboration of the quinoline ring by simply changing the catalyst's ligand.
These examples underscore that the synthesis and transformation of substituted quinolines are governed by precise regiochemical rules, which are determined by the electronic and steric properties of the reactants and reagents.
Conformational Flexibility and Its Effect on Molecular Recognition (non-biological)
While the quinoline ring system itself is a rigid, planar aromatic structure, the substituents attached to it can introduce degrees of conformational flexibility that influence how the molecule recognizes and interacts with other non-biological entities, such as metal ions or other molecules in a crystal lattice.
The primary source of conformational flexibility in this compound is the rotation of the methyl group of the C-5 methoxy substituent around the C5–O bond. Theoretical and experimental studies on methoxy-substituted aromatic rings show that the lowest energy conformation is typically planar, with the C–O–C bond of the methoxy group lying in the plane of the aromatic ring. colostate.edu The energy barrier to rotation out of this plane is relatively low, characterizing it as a flexible group rather than a free rotor. colostate.edu This flexibility allows the methoxy group to adopt an optimal orientation to maximize stabilizing interactions during molecular recognition events.
This conformational adaptability, combined with the specific functional groups of the molecule, is key to its role in non-biological molecular recognition:
Crystal Engineering : The molecule possesses distinct sites for directed, non-covalent interactions. The C-3 chlorine atom can act as a halogen bond donor, while the quinoline nitrogen and the C-5 methoxy oxygen can act as hydrogen or halogen bond acceptors. nih.govscirp.org The interplay between these directional forces (halogen bonds, hydrogen bonds, π-π stacking) guides the self-assembly of molecules into predictable supramolecular architectures. The flexibility of the methoxy group allows it to rotate to accommodate the geometric requirements of these bonding networks.
Ligand-Metal Complex Formation : The nitrogen atom of the quinoline ring is a Lewis basic site capable of coordinating to metal ions. The methoxy oxygen can also potentially participate in chelation. The ability to act as a ligand for metal centers is a form of molecular recognition, where the quinoline derivative selectively binds to a metal, forming a coordination complex with a defined geometry.
Therefore, the subtle conformational flexibility of the methoxy group, in concert with the strong directional interactions offered by the chlorine atom and the quinoline nitrogen, provides a powerful toolkit for controlling molecular recognition in non-biological systems like supramolecular materials and metal complexes.
Table of Mentioned Compounds
Advanced Applications in Materials Science and Catalysis
Quinoline (B57606) Derivatives in Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in the development of Organic Light-Emitting Diodes (OLEDs). oled-intermediates.com Their inherent properties, such as high thermal and chemical stability, make them robust materials for electronic devices. oled-intermediates.comtandfonline.com These compounds are versatile and can be employed in both the light-emitting layer and the charge transport layer of OLEDs. oled-intermediates.com
In the emissive layer, quinoline derivatives serve as efficient luminescent materials, particularly for generating green and blue light, which are crucial for full-color displays. oled-intermediates.com The rigid, planar structure of the quinoline ring system, combined with its excellent electron-transporting properties, contributes to high luminescence efficiency and operational stability. oled-intermediates.comnih.gov Researchers have synthesized various benzo[q]quinoline derivatives that have shown potential as efficient emitters. tandfonline.comtandfonline.com For instance, introducing bulky groups like naphthalene (B1677914) can create non-planar structures that suppress intermolecular aggregation, which often quenches luminescence, thereby improving the device's electroluminescence efficiency. tandfonline.comtandfonline.com
The nitrogen atom within the quinoline core is electron-withdrawing, which can enhance the electron-transporting capability of the material. tandfonline.com This property is vital for balancing charge injection and transport within the OLED, leading to improved device performance, including higher external quantum efficiencies (EQE). tandfonline.com Thermally activated delayed fluorescence (TADF) materials based on quinoline have also been developed for use as emitters in non-doped OLEDs. rsc.org
While specific research on 3-Chloro-5-methoxyquinoline (B6247270) in OLEDs is not extensively documented, its structure suggests potential. The chlorine and methoxy (B1213986) substituents can be used to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the emission color and charge-injection properties.
Table 1: Performance of Selected Quinoline-Based OLED Devices
| Emitting Material | Max. Efficiency (EQE) | Luminous Efficiency (LE) | Power Efficiency (PE) | CIE Coordinates (x, y) |
| 2,4-di(naphtalene-1-yl)benzo[q]quinoline | 0.90% | 2.91 cd/A | 0.99 lm/W | (0.33, 0.55) |
| 2-(4-(naphthalen-1-yl)phenyl)-4-phenylbenzo[g]quinolone | 1.00% | 3.52 cd/A | 1.06 lm/W | (0.33, 0.56) |
Application in Third-Generation Photovoltaic Cells and Dye-Sensitized Solar Cells
In the quest for more efficient and cost-effective solar energy conversion, third-generation photovoltaic cells have emerged as a promising area of research. wikipedia.orgmdpi.com These technologies aim to surpass the Shockley-Queisser limit for single-junction solar cells. wikipedia.orgmdpi.com Among the various materials being explored, quinoline derivatives have recently gained significant attention for their potential applications in these advanced solar cells, including dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.govresearchgate.net
DSSCs, a prominent type of third-generation photovoltaic technology, rely on a sensitizer (B1316253) dye to absorb light and inject electrons into a wide-bandgap semiconductor. mdpi.com Organic dyes based on a donor-π-acceptor (D-π-A) architecture are promising candidates for this role due to their high molar extinction coefficients and tunable electronic properties. case.edu Quinoline and its derivatives can be incorporated into this D-π-A structure, serving as a π-spacer or part of the acceptor unit. researchgate.net Their electronic properties, absorption spectra, and energy levels can be tailored through chemical modification to optimize light harvesting and charge transfer processes. nih.govresearchgate.net For example, novel quinoxaline-based organic sensitizers have been successfully used in DSSCs, demonstrating that this class of nitrogen-containing heterocycles is a promising candidate for efficient organic sensitizers. case.edu
Table 2: Performance of Selected DSSCs Using Quinoxaline-Based Sensitizers
| Sensitizer Dye | Short-Circuit Current (Jsc) | Open-Circuit Voltage (Voc) | Fill Factor (ff) | Power Conversion Efficiency (η) |
| RC-21 | 6.40 mA/cm² | 0.77 V | 0.67 | 3.30% |
| RC-22 | 11.40 mA/cm² | 0.66 V | 0.74 | 5.56% |
Use as Ligands in Organometallic Catalysis
The quinoline framework is a privileged structure for the design of ligands in organometallic catalysis. The nitrogen atom in the pyridine (B92270) ring possesses a lone pair of electrons that can readily coordinate to a metal center, forming stable metal complexes. This coordination is fundamental to the catalytic activity of many systems. nih.gov
Quinoline derivatives serve as ligands in a variety of catalyst-promoted reactions. nih.gov The electronic and steric properties of the quinoline ligand can be precisely tuned by introducing substituents onto the ring system. This modification influences the stability, reactivity, and selectivity of the resulting organometallic catalyst. For example, copper-quinoline complexes have been shown to exhibit catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The efficiency of this oxidation depends on the chemical structure of the quinoline ligand and the nature of the counter-ions coordinated to the copper center. mdpi.com
Applications in Agrochemicals (e.g., Fungicides, Insecticides)
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry and has also proven to be a highly effective core structure in the discovery and development of new agrochemicals. nih.gov Quinoline derivatives have demonstrated a broad spectrum of biological activities, including potent fungicidal and insecticidal properties. nih.govresearchgate.netacs.org The unique structure of quinoline allows for diverse chemical modifications, making it a valuable template for creating novel pesticides. nih.govresearchgate.net
Numerous studies have highlighted the efficacy of quinoline derivatives against various agricultural pests and pathogens. For instance, certain quinoline-based hydrazone derivatives have shown potent insecticidal activity against the larvae of Spodoptera litura, a significant crop pest. rsc.org In the realm of fungicides, quinoline derivatives have been successfully screened against phytopathogenic fungi like Fusarium oxysporum and Botrytis cinerea. nih.govacs.orgsemanticscholar.org
Table 3: Agrochemical Activity of Selected Quinoline Derivatives
| Compound Type | Target Organism | Activity |
| Quinoline-based hydrazones | Spodoptera litura (insect) | Potent insecticidal activity |
| Chlorinated quinolines with pyrazole/pyrazine moieties | Rhynchophorus ferrugineus (insect) | Moderate insecticidal activity |
| Chlorinated quinolines with hydrazone moieties | Fusarium oxysporum (fungus) | Good fungicidal activity |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivatives | Botrytis cinerea, Sclerotinia sclerotiorum (fungi) | Potent antifungal activity |
Potential in Advanced Chemical Reagents and Intermediates
Halogenated quinolines are exceptionally valuable as intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. Specifically, chloroquinolines serve as versatile building blocks for the construction of more complex molecules and fused heterocyclic systems. nih.gov The chlorine atom acts as a good leaving group, enabling a wide range of nucleophilic substitution reactions. This allows for the introduction of various functional groups onto the quinoline core, leading to the synthesis of novel compounds with diverse chemical and biological properties.
For example, 2-chloroquinoline-3-carbaldehyde (B1585622) is a well-studied intermediate used to synthesize fused ring systems like triazoloquinolines and other complex heterocycles through reactions involving both the chloro and aldehyde groups. researchgate.net The synthesis of these carbaldehydes from acetanilides using Vilsmeier's reagent is a robust method for creating these useful building blocks. rsc.org
This compound possesses the key features of a valuable chemical intermediate. The reactive chlorine atom at the 3-position can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic aromatic substitution, allowing for the attachment of various substituents. The methoxy group at the 5-position can also be chemically modified or can influence the reactivity and regioselectivity of reactions elsewhere on the ring. This dual functionality makes this compound a promising starting material for synthesizing novel ligands for catalysis, advanced materials for electronic applications, or new candidates for agrochemical and pharmaceutical research.
Q & A
What are the optimized synthetic routes for 3-chloro-5-methoxyquinoline, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
A robust synthesis involves starting with substituted anilines and 3-chloropropionyl chloride. Key steps include:
- Vilsmeier Reaction: Reacting 3-chloro-N-(substituted phenyl)propionamide with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 85°C to form a dichloro intermediate .
- Selective Methoxylation: Treating the intermediate with sodium methoxide (NaOMe) in methanol at 45°C to introduce the methoxy group .
- Hydrodehalogenation: Palladium-catalyzed reduction removes residual halogens, achieving >95% yield .
Critical Parameters: Temperature control during methoxylation minimizes side reactions. GCMS and NMR (¹H, ¹³C) are essential for purity validation .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Resolves substituent positions (e.g., methoxy at C5, chloro at C3) and confirms aromatic proton environments. Example: Methoxy protons appear as a singlet near δ 3.8–4.0 ppm .
- GCMS: Validates molecular ion peaks (e.g., m/z 197.6 for C₁₀H₈ClNO⁺) and detects halogenated byproducts .
- HRMS: Provides exact mass analysis (e.g., C₁₀H₈ClNO: calculated 197.0244, observed 197.0248) to distinguish isomers .
How can mechanistic studies resolve contradictions in reported reaction pathways for quinoline derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in pathways (e.g., Friedländer vs. Skraup synthesis) are addressed via:
- Isotopic Labeling: Tracking substituent migration using ¹³C-labeled precursors.
- Kinetic Profiling: Monitoring intermediates via in-situ FTIR or LC-MS to identify rate-determining steps .
- Computational Modeling: Density Functional Theory (DFT) predicts transition states, clarifying regioselectivity in methoxylation .
What computational approaches predict the electronic and steric effects of substituents on this compound's reactivity?
Level: Advanced
Methodological Answer:
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloro group at C3 increases electron deficiency, enhancing susceptibility to SNAr reactions .
- Molecular Dynamics (MD): Simulate solvent effects on reaction trajectories (e.g., methanol vs. DMF) .
- QSAR Models: Correlate substituent electronic parameters (σ, π) with biological activity for drug design .
How can researchers evaluate the biological activity of this compound derivatives against antimicrobial targets?
Level: Advanced
Methodological Answer:
- In Vitro Assays: Test against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) using broth microdilution (MIC values). Example: Derivatives with C7 trifluoromethyl groups show enhanced membrane disruption .
- Molecular Docking: Simulate binding to bacterial topoisomerase IV or gyrase. Chloro and methoxy groups enhance hydrophobic interactions in active sites .
- Resistance Studies: Compare mutant vs. wild-type strains to identify target specificity .
What strategies mitigate instability of this compound under oxidative or hydrolytic conditions?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
